molecular formula C31H38ClN3OS2 B12383615 AChE-IN-44

AChE-IN-44

Cat. No.: B12383615
M. Wt: 568.2 g/mol
InChI Key: XAOSQKIHEYHOPL-JJKYIXSRSA-N
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Description

AChE-IN-44 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting acetylcholinesterase, this compound helps increase the levels of acetylcholine in the brain, thereby improving cognitive function and memory .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AChE-IN-44 involves multiple steps, starting with the preparation of the core structure, which is typically a pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivative. The synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions: AChE-IN-44 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

AChE-IN-44 has a wide range of scientific research applications, including:

Mechanism of Action

AChE-IN-44 exerts its effects by inhibiting the activity of acetylcholinesterase. The mechanism involves binding to the active site of the enzyme, which consists of an esteratic subsite and an anionic subsite. The compound interacts with these sites, preventing the hydrolysis of acetylcholine into choline and acetic acid. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission and improving cognitive function .

Comparison with Similar Compounds

AChE-IN-44 is compared with other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. While these compounds also inhibit acetylcholinesterase, this compound has unique structural features that may offer advantages in terms of potency and selectivity. Similar compounds include:

This compound’s unique structure and dual inhibitory potential against both acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1 (BACE 1) make it a promising candidate for further research and development .

Properties

Molecular Formula

C31H38ClN3OS2

Molecular Weight

568.2 g/mol

IUPAC Name

N-benzyl-N-[(E)-5-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]-3-(3-methylbutyldisulfanyl)pent-2-en-2-yl]formamide

InChI

InChI=1S/C31H38ClN3OS2/c1-22(2)16-18-37-38-30(23(3)35(21-36)20-24-9-5-4-6-10-24)15-17-33-31-26-11-7-8-12-28(26)34-29-19-25(32)13-14-27(29)31/h4-6,9-10,13-14,19,21-22H,7-8,11-12,15-18,20H2,1-3H3,(H,33,34)/b30-23+

InChI Key

XAOSQKIHEYHOPL-JJKYIXSRSA-N

Isomeric SMILES

CC(C)CCSS/C(=C(\C)/N(CC1=CC=CC=C1)C=O)/CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl

Canonical SMILES

CC(C)CCSSC(=C(C)N(CC1=CC=CC=C1)C=O)CCNC2=C3CCCCC3=NC4=C2C=CC(=C4)Cl

Origin of Product

United States

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